Welcome to the BenchChem Online Store!
molecular formula C13H17N5O5 B8797281 2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one

2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one

Cat. No. B8797281
M. Wt: 323.30 g/mol
InChI Key: XKPDAYWPKILAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173797B2

Procedure details

To a slurry of guanosine (0.25 g, 1.0 eq) (10) and acetone (15 mL) at room temperature was added 70% HClO4 (0.103 mL, 1.35 eq). The reaction was stirred for approximately 70 minutes, at which time it was clear and colorless. The reaction was then cooled to 0° C. in an ice/water bath and concentrated NH4OH (0.167 mL, 1.41 eq) was added causing the formation of a milky white, gelatinous precipitate. The precipitate was collected on filter paper, resulting in a white papery solid that was dried at reduced pressure and ambient temperature for approximately 1 hour yielding 11 (0.262 g, 92%).
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
HClO4
Quantity
0.103 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.167 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[C@@H:1]1([N:10]2[C:20]3[N:19]=[C:17]([NH2:18])[NH:16][C:14](=[O:15])[C:13]=3[N:12]=[CH:11]2)[O:9][C@H:6]([CH2:7][OH:8])[C@@H:4]([OH:5])[C@H:2]1[OH:3].[NH4+].[OH-].[CH3:23][C:24]([CH3:26])=O>>[NH2:18][C:17]1[NH:16][C:14](=[O:15])[C:13]2[N:12]=[CH:11][N:10]([CH:1]3[CH:2]4[CH:4]([O:5][C:24]([CH3:26])([CH3:23])[O:3]4)[CH:6]([CH2:7][OH:8])[O:9]3)[C:20]=2[N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
HClO4
Quantity
0.103 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.167 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for approximately 70 minutes, at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
FILTRATION
Type
FILTRATION
Details
on filter paper
CUSTOM
Type
CUSTOM
Details
resulting in a white papery solid
CUSTOM
Type
CUSTOM
Details
that was dried at reduced pressure and ambient temperature for approximately 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
NC=1NC(C=2N=CN(C2N1)C1OC(C2OC(OC21)(C)C)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.262 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.